

2,5-Dimethylpyrimidin-4-ol molecular structure and conformation

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Compound of Interest

Compound Name: 2,5-Dimethylpyrimidin-4-ol

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An In-Depth Technical Guide to the Molecular Structure and Conformation of **2,5-Dimethylpyrimidin-4-ol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of **2,5-dimethylpyrimidin-4-ol**. In the absence of a dedicated crystallographic study for this specific molecule, this guide synthesizes information from computational studies on analogous pyrimidin-4-one systems and spectroscopic data from related derivatives to present a robust theoretical model. The document elucidates the tautomeric equilibrium, predicted molecular geometry, and spectroscopic characteristics, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the Pyrimidin-4-one Scaffold

The pyrimidin-4-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents. The substitution pattern on this heterocyclic system is crucial for its interaction with biological targets. **2,5-Dimethylpyrimidin-4-ol**, with its specific methylation pattern, presents a unique case for understanding the interplay of electronic and steric effects on the overall molecular

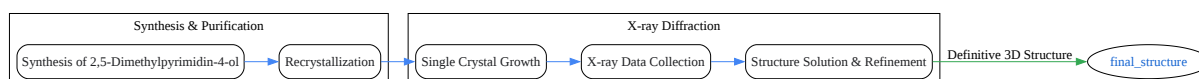
structure and conformation. An in-depth comprehension of its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics.

Tautomerism: The Predominance of the Pyrimidin-4-one Form

A critical aspect of the molecular structure of **2,5-dimethylpyrimidin-4-ol** is its potential for keto-enol tautomerism. The molecule can exist in two primary tautomeric forms: the enol form (**2,5-dimethylpyrimidin-4-ol**) and the keto form (2,5-dimethylpyrimidin-4(1H)-one or 2,5-dimethyl-1H-pyrimidin-6-one).

Extensive computational and experimental studies on the parent 4-hydroxypyrimidine and its derivatives have consistently shown that the keto form is significantly more stable.^{[1][2]} This preference is attributed to the greater resonance stabilization of the amide-like keto form compared to the aromatic, but less stabilized, enol form. The introduction of a nitrogen atom in the ring of 2-hydroxypyridine to form 4(3H)-pyrimidinone shifts the tautomeric equilibrium towards the ketonic form.^{[1][3][4][5][6]}

Therefore, it can be confidently predicted that **2,5-dimethylpyrimidin-4-ol** exists predominantly in its keto tautomeric form, 2,5-dimethylpyrimidin-4(1H)-one. The IUPAC name provided by PubChem, 2,5-dimethyl-1H-pyrimidin-6-one, further supports the predominance of the keto tautomer.^[2]



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